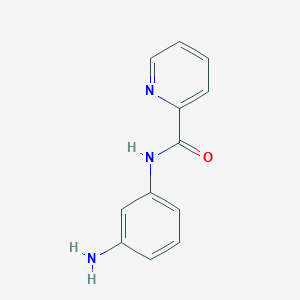

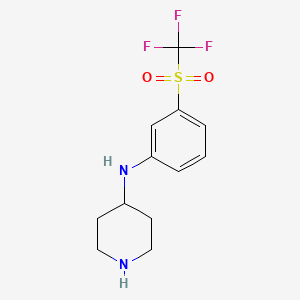

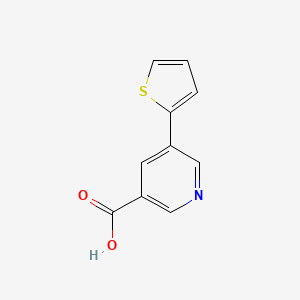

n-(4-Piperidyl)-3-(trifluoromethylsulfonyl)-aniline

Description

Synthesis Analysis

The synthesis of N-sulfonyl piperidine derivatives has been explored in various studies. For instance, the synthesis of N-acyl and N-sulfonyl piperidines was investigated through cyclic voltammetry and their anodic methoxylation was performed using different anodes and electrolytes, leading to the formation of α-monomethoxy and α,α'-dimethoxy derivatives under specific conditions . Additionally, a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives were synthesized starting from ethyl piperidine-4-carboxylate, through a multi-step process involving the reaction with alkyl/aryl sulfonyl chlorides .

Molecular Structure Analysis

The molecular structure of related sulfonyl aniline compounds has been characterized using various techniques. For example, 3-(3-nitrophenylsulfonyl)aniline was characterized by elemental analysis, IR, 1H NMR, and X-ray single crystal diffraction. The optimized geometries of the compound were calculated using quantum chemical calculations, which closely resembled the crystal structure . This provides insight into the molecular structure of similar N-sulfonyl piperidine derivatives.

Chemical Reactions Analysis

Chemical reactions involving N-sulfonyl piperidine derivatives include electrophile-induced dearomatizing spirocyclization of N-arylisonicotinamides, which leads to the formation of spirocyclic dihydropyridines. These can be further converted to valuable spirocyclic piperidines, which are related to biologically active molecules . This reaction demonstrates the reactivity of the N-sulfonyl group in inducing complex transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-sulfonyl piperidine derivatives can be inferred from studies on similar compounds. The electrostatic potential isosurface map and frontier orbital gap of 3-(3-nitrophenylsulfonyl)aniline were calculated, providing information on the electronic properties of the molecule . The anodic methoxylation studies of N-acyl and N-sulfonyl piperidines reveal the influence of different anodes and electrolytes on the selectivity of methoxylation, indicating the impact of experimental conditions on the chemical properties of these compounds .

Mechanism of Action

Target of Action

The compound N-(4-Piperidyl)-3-(trifluoromethylsulfonyl)-aniline is primarily targeted towards the RNA demethylase enzyme FTO . This enzyme plays a crucial role in regulating gene expression and is involved in various biological processes.

Mode of Action

The compound interacts with its target, the FTO enzyme, by inhibiting its demethylase activity . This results in an increase in the methylation levels of the FTO’s downstream target genes, thereby affecting their expression.

Biochemical Pathways

The inhibition of FTO’s demethylase activity affects the gene expression of various biochemical pathways. One of the key pathways influenced is the glycolytic pathway . The compound reduces the expression of genes involved in glycolysis, thereby decreasing the glycolytic activity in tumor cells .

Pharmacokinetics

Its solubility in various organic solvents suggests that it may have good bioavailability .

Result of Action

The inhibition of FTO’s activity by N-(4-Piperidyl)-3-(trifluoromethylsulfonyl)-aniline leads to a decrease in glycolytic activity in tumor cells . This results in an enhanced immune response against the tumor cells, thereby inhibiting tumor growth .

Action Environment

The action of N-(4-Piperidyl)-3-(trifluoromethylsulfonyl)-aniline can be influenced by various environmental factors. For instance, the compound’s stability and efficacy may be affected by temperature and light exposure . Therefore, it should be stored in a cool, dark place to maintain its effectiveness .

properties

IUPAC Name |

N-[3-(trifluoromethylsulfonyl)phenyl]piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N2O2S/c13-12(14,15)20(18,19)11-3-1-2-10(8-11)17-9-4-6-16-7-5-9/h1-3,8-9,16-17H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFHAFYHOWVRTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NC2=CC(=CC=C2)S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380095 | |

| Record name | N-[3-(Trifluoromethanesulfonyl)phenyl]piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n-(4-Piperidyl)-3-(trifluoromethylsulfonyl)-aniline | |

CAS RN |

387350-88-1 | |

| Record name | N-[3-[(Trifluoromethyl)sulfonyl]phenyl]-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=387350-88-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[3-(Trifluoromethanesulfonyl)phenyl]piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(3-((trifluoromethyl)sulfonyl)phenyl)piperidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]amino]benzoic acid](/img/structure/B1305876.png)

![isopropyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B1305879.png)

![3-[(3-Hydroxy-propylamino)-methyl]-6-methyl-1H-quinolin-2-one](/img/structure/B1305887.png)

![3-[(3-Hydroxy-propylamino)-methyl]-7,8-dimethyl-1H-quinolin-2-one](/img/structure/B1305891.png)

![6-Ethoxy-3-[(3-hydroxy-propylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305892.png)

![6-Ethoxy-3-[(2-hydroxy-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1305893.png)